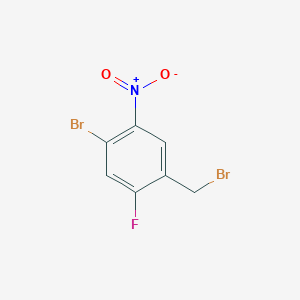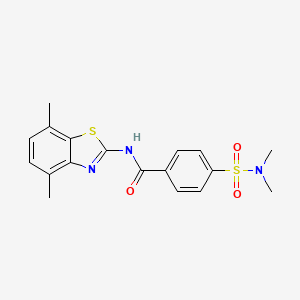![molecular formula C16H29N3OS B2404813 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide CAS No. 1797379-04-4](/img/structure/B2404813.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a dimethylpropyl group, an ethylsulfanyl group, and a cyclohexylamino group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide or a similar reagent under controlled conditions.
Introduction of the dimethylpropyl group: This step involves the alkylation of an intermediate compound with a dimethylpropyl halide in the presence of a strong base.
Attachment of the ethylsulfanyl group: This can be done through a nucleophilic substitution reaction using an ethylsulfanyl halide.
Cyclohexylamino group addition: This step involves the reaction of a cyclohexylamine derivative with the intermediate compound.
Formation of the acetamide backbone: The final step involves the acylation of the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclohexylamino group can interact with hydrophobic pockets in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(methylsulfanyl)cyclohexyl]amino}acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)phenyl]amino}acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}propionamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and an ethylsulfanyl group in the same molecule is relatively rare, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-ethylsulfanylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3OS/c1-5-21-14-9-7-6-8-13(14)18-10-15(20)19-16(4,11-17)12(2)3/h12-14,18H,5-10H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRAEIZMFVBDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2404735.png)
![methyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2404737.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404745.png)




